molecular formula C11H13NaO5S B1386787 Sodium 2-Hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonate CAS No. 1017781-39-3

Sodium 2-Hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonate

Cat. No. B1386787
CAS RN: 1017781-39-3
M. Wt: 280.27 g/mol
InChI Key: GFJNXQPSLNNYCJ-UHFFFAOYSA-M
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Description

Sodium 2-Hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonate (NaHMTNS) is a synthetically produced, water-soluble organic compound that has been used in a variety of scientific applications. It is a widely used chemical in the fields of organic chemistry, biochemistry, and pharmacology. NaHMTNS is known for its ability to bind to proteins and other molecules, making it a useful tool in the study of protein-protein interactions and other biochemical processes. It has also been used to study the effects of drugs on cells and tissues, as well as to facilitate the synthesis of other compounds. This article will discuss the synthesis of NaHMTNS, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

Synthesis of Bioactive Indole Derivatives

Indole derivatives are significant in medicinal chemistry due to their presence in natural products and pharmaceuticals. The compound can be utilized in the synthesis of indole derivatives, which are crucial for developing treatments for various disorders, including cancer and microbial infections .

Xanthone Glucosides Synthesis

Xanthone glucosides exhibit a range of bioactivities, such as antioxidant and antibacterial properties. Sodium 2-Hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonate may serve as a precursor or intermediate in the synthesis of these glucosides, enhancing their solubility and pharmacological activity .

Coal Liquefaction Processes

In the energy sector, this compound could be used in coal liquefaction, aiding in the conversion of coal into liquid hydrocarbons. This process is part of clean coal technology, aiming to produce more environmentally friendly fuels .

Paints and Waxes

The chemical properties of Sodium 2-Hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonate make it a potential alternative to turpentine in the formulation of paints and waxes. Its use could improve the quality and durability of these products .

Bacterial Degradation Studies

Research into bacterial degradation of complex organic compounds is essential for understanding environmental remediation processes. This compound could be used in studies to explore the degradation pathways utilized by bacteria like Corynebacterium sp. strain C125 .

Enzyme Inhibition for Therapeutic Applications

Modifying the structure of bioactive compounds can enhance their therapeutic efficacy. Sodium 2-Hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonate could be modified to improve its activity within the active pocket of enzymes like LOX, which is significant in the treatment of various diseases .

properties

IUPAC Name

sodium;2-hydroxy-6-methoxy-3,4-dihydro-1H-naphthalene-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O5S.Na/c1-16-10-3-2-9-7-11(12,17(13,14)15)5-4-8(9)6-10;/h2-3,6,12H,4-5,7H2,1H3,(H,13,14,15);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFJNXQPSLNNYCJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CC(CC2)(O)S(=O)(=O)[O-])C=C1.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50656894
Record name Sodium 2-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50656894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1017781-39-3
Record name Sodium 2-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50656894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sodium 2-Hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonate
Reactant of Route 2
Sodium 2-Hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonate
Reactant of Route 3
Sodium 2-Hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonate
Reactant of Route 4
Sodium 2-Hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonate
Reactant of Route 5
Sodium 2-Hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonate
Reactant of Route 6
Sodium 2-Hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonate

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